molecular formula C26H29N7O2S B11035408 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methoxyphenyl)thiourea

1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methoxyphenyl)thiourea

Cat. No.: B11035408
M. Wt: 503.6 g/mol
InChI Key: PJBCENRCEMEZRX-UHFFFAOYSA-N
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Description

1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methoxyphenyl)thiourea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining pyrimidine, indole, and thiourea moieties, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methoxyphenyl)thiourea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through the condensation of 4,6-dimethyl-2-aminopyrimidine with appropriate aldehydes or ketones under acidic or basic conditions.

    Indole Derivative Synthesis: The indole ring is often synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Coupling Reactions: The pyrimidine and indole derivatives are then coupled using a suitable linker, such as an ethylamine derivative, under controlled conditions.

    Thiourea Formation: The final step involves the reaction of the coupled product with thiourea in the presence of a catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or indole rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under mild conditions.

    Substitution: Halogenated reagents, under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methoxyphenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Specific pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-aminopyrimidine: Shares the pyrimidine core but lacks the indole and thiourea moieties.

    5-Methoxy-1H-indole-3-ylamine: Contains the indole structure but does not have the pyrimidine or thiourea components.

    Thiourea Derivatives: Various thiourea compounds with different substituents on the nitrogen atoms.

Uniqueness

1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methoxyphenyl)thiourea is unique due to its combination of pyrimidine, indole, and thiourea moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets and diverse reactivity in chemical synthesis.

Properties

Molecular Formula

C26H29N7O2S

Molecular Weight

503.6 g/mol

IUPAC Name

1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-3-(4-methoxyphenyl)thiourea

InChI

InChI=1S/C26H29N7O2S/c1-16-13-17(2)30-25(29-16)32-24(33-26(36)31-19-5-7-20(34-3)8-6-19)27-12-11-18-15-28-23-10-9-21(35-4)14-22(18)23/h5-10,13-15,28H,11-12H2,1-4H3,(H3,27,29,30,31,32,33,36)

InChI Key

PJBCENRCEMEZRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=S)NC4=CC=C(C=C4)OC)C

Origin of Product

United States

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